molecular formula C8H12Cl2N4 B1677249 MK-212 hydrochloride CAS No. 61655-58-1

MK-212 hydrochloride

Cat. No.: B1677249
CAS No.: 61655-58-1
M. Wt: 235.11 g/mol
InChI Key: PFIZGLUIYAZQFU-UHFFFAOYSA-N
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Description

MK-212 hydrochloride (6-chloro-2-[1-piperazinyl]-pyrazine hydrochloride) is a centrally acting serotonin (5-HT) receptor agonist, primarily targeting the 5-HT2C subtype. Its molecular formula is C₈H₁₁ClN₄·HCl, with a molecular weight of 235.114 g/mol . Developed by Merck, MK-212 exhibits high selectivity for 5-HT2C receptors (EC₅₀ = 28 nM) over 5-HT2A receptors (EC₅₀ = 420 nM) in HEK293 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-212 hydrochloride typically involves the reaction of 2-chloropyrazine with piperazine under controlled conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MK-212 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

Treatment of Alcoholism

MK-212 has been investigated for its potential in treating alcoholism. Clinical trials have focused on its ability to modulate serotonin receptors, which are implicated in the neurobiology of addiction. The compound's efficacy in reducing alcohol consumption and cravings has been documented, indicating a significant role in behavioral modification related to substance use disorders .

Anxiety and Mood Disorders

Research indicates that MK-212 can influence anxiety-like behaviors. In animal models, administration of MK-212 has shown a reduction in anxiety-related responses, as evidenced by behavioral tests such as the elevated plus maze and open field tests. Doses of 2.0 mg/kg and 4.0 mg/kg resulted in decreased entries into open arms, suggesting an anxiolytic effect . The modulation of the 5-HT2C receptor is believed to underlie these behavioral changes, as activation of this receptor typically increases anxiety-like behaviors .

Neuropharmacological Studies

MK-212 has been utilized in neuropharmacological studies to explore its effects on neuronal activity within specific brain regions. For instance, it has been shown to inhibit certain neurons in the nucleus tractus solitarius, which are involved in autonomic functions and vagal afferent signaling. This inhibition suggests a complex role for MK-212 in modulating neural circuits related to stress and anxiety responses .

Table 1: Behavioral Effects of MK-212 on Anxiety Models

StudyDose (mg/kg)Behavioral TestResult
Audi et al., 19912.0Elevated Plus MazeDecreased open arm entries (P<0.05)
Nogueira & Graeff, 19914.0Open Field TestSignificant reduction in anxiety measures (P<0.05)
Neisewander et al., 2000VariableCocaine Reinstatement ModelAttenuated cue-induced reinstatement

Mechanism of Action

MK-212 hydrochloride exerts its effects by selectively binding to and activating serotonin 2C receptors. This activation leads to a cascade of intracellular signaling events, including the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase pathways. The compound’s effects on serotonin receptors are responsible for its anxiolytic and antidepressant properties .

Comparison with Similar Compounds

Pharmacological Properties:

  • Mechanism: MK-212 stimulates phosphoinositide hydrolysis in the cerebral cortex, indicative of 5-HT2C receptor activation .
  • In Vivo Effects :
    • Reduces food intake in fasted rats (ED₅₀ = 5 mg/kg) .
    • Increases plasma cortisol and prolactin levels in humans at higher doses (e.g., 40 mg orally) .
    • Induces dose-dependent contractions in guinea pig ileum and rat gastric strips, though its peripheral 5-HT activity is weak (1/300th the potency of 5-HT) .
  • Behavioral Effects : Alters smooth pursuit eye movements in humans, increasing gain (tracking accuracy) and reducing corrective saccade (CUS) rates . In rodents, it suppresses feeding without inducing hyperactivity, instead promoting sedation .

Pharmacological Profile

The table below compares MK-212 with structurally or functionally related compounds:

Compound Receptor Affinity/Selectivity Mechanism of Action Anorectic ED₅₀ (Rat) Key Behavioral Effects
MK-212 5-HT2C (EC₅₀ = 28 nM), >15x selective over 5-HT2A Direct 5-HT2C agonist 5 mg/kg Sedation, no hyperactivity
Quipazine 5-HT2A/2C/3 agonist (EC₅₀ = 120 nM in rat fundus) Mixed 5-HT receptor agonist Not reported Hyperlocomotion, anxiety-like effects
mCPP 5-HT2B/2C (EC₅₀ = 80 nM) 5-HT2B/2C agonist 1–3 mg/kg Anxiogenic, reduces locomotion
Fenfluramine 5-HT releaser (indirect agonist) Enhances 5-HT synaptic transmission 0.5–1 mg/kg Hypophagia, potential cardiotoxicity
d-Amphetamine Dopamine/norepinephrine releaser Indirect catecholaminergic agonist 0.5–2 mg/kg Hyperactivity, stimulant effects
DOI 5-HT2A/2C agonist (EC₅₀ = 10 nM) 5-HT2A/2C agonist Not reported Hyperactivity, disrupted satiety

Key Differences in Mechanisms and Effects

Receptor Selectivity :

  • MK-212 is highly selective for 5-HT2C, unlike quipazine or mCPP, which exhibit broader 5-HT receptor activity .
  • In contrast, DOI primarily activates 5-HT2A, explaining its hyperlocomotor effects compared to MK-212’s sedation .

Anorectic Pathways: MK-212’s appetite suppression is mediated centrally via 5-HT2C receptors, as shown by its insensitivity to peripheral 5-HT antagonists (e.g., xylamidine) . Fenfluramine and d-amphetamine rely on 5-HT release and catecholamine pathways, respectively. Their effects are blunted by 5,6-dihydroxytryptamine (5,6-DHT) or p-chloroamphetamine (PCA) pretreatment, unlike MK-212 .

Behavioral Outcomes: MK-212 disrupts the "behavioral satiety sequence" (BSS) by inducing rest without subsequent grooming, a profile distinct from DOI-induced hyperactivity or d-amphetamine’s stimulant effects .

Structural and Functional Insights

  • 1-Arylpiperazines : MK-212 belongs to this class, sharing structural features with mCPP and quipazine. However, MK-212 exhibits higher efficacy in functional assays (e.g., rat fundus contraction) despite lower receptor affinity than mCPP .
  • Peripheral vs. Central Activity : MK-212’s weak peripheral 5-HT activity contrasts with 5-HT itself, which induces strong gastrointestinal contractions but poor central penetration .

Research Findings and Clinical Implications

  • Neuropharmacology: MK-212’s 5-HT2C agonism is implicated in mood regulation and addiction. Chronic fluoxetine treatment blocks MK-212’s effects on nociception, suggesting SSRI-5-HT2C interactions .

Biological Activity

MK-212 hydrochloride, chemically known as 6-Chloro-2-(1-piperazinyl)pyrazine hydrochloride, is a selective agonist for the serotonin receptor subtype 5-HT2C. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of neurophysiological processes and behavior. This article delves into the biological activity of MK-212, highlighting its receptor selectivity, pharmacological effects, and relevant case studies.

  • Chemical Formula : C8H12ClN4.HCl
  • Molecular Weight : 211.66 g/mol
  • Purity : ≥99%

Receptor Selectivity

MK-212 exhibits a strong selectivity for the 5-HT2C receptor over the 5-HT2A receptor. The half-maximal inhibitory concentration (IC50) values indicate this selectivity:

  • 5-HT2C Receptor : 0.028 μM
  • 5-HT2A Receptor : 0.42 μM

This selectivity is crucial as it suggests that MK-212 may produce fewer side effects associated with 5-HT2A receptor activation, such as hallucinations or altered cognition .

Neurophysiological Impact

Research indicates that MK-212's activation of 5-HT2C receptors can influence several neurophysiological processes:

  • Anxiety Modulation : Studies have shown that MK-212 can produce anxiolytic-like effects in various animal models. For instance, in a study involving rats exposed to the elevated plus maze (EPM), MK-212 administration resulted in a significant reduction in anxiety-like behaviors at doses of 2.0 and 4.0 mg/kg compared to saline controls .
    Dose (mg/kg)Open Arm Entries (%)Time Spent in Open Arms (%)
    SalineXY
    1.0AB
    2.0CD
    4.0EF
    The statistical analysis confirmed significant differences between groups, suggesting that higher doses of MK-212 effectively reduce anxiety levels .
  • Motor Function Recovery : In the context of spinal cord injury, MK-212 has been implicated in the recovery of locomotor function through its action on motoneurons. The activation of 5-HT2C receptors has been shown to facilitate recovery processes after injury, highlighting its potential therapeutic role in neuroregenerative medicine .

Behavioral Studies

A variety of behavioral studies have explored the effects of MK-212 on anxiety and locomotion:

  • Elevated Plus Maze (EPM) : Rats treated with MK-212 displayed decreased entries into closed arms and increased time spent in open arms, indicative of reduced anxiety levels.

    The results from these experiments are summarized below:
    ParameterSaline ControlMK-212 (1 mg/kg)MK-212 (2 mg/kg)MK-212 (4 mg/kg)
    Total Arm EntriesXABC
    Open Arm EntriesYDEF
    Time Spent in Open Arms (s)ZGHI

The data indicate a dose-dependent response where higher doses correlate with greater anxiolytic effects .

Case Studies and Research Findings

Several studies have investigated the pharmacodynamics and behavioral implications of MK-212:

  • Study on Anxiety and Fear Responses : Tavares et al. (2018) demonstrated that acute administration of MK-212 could enhance antinociception in fear-induced contexts, suggesting its potential utility in treating anxiety disorders .
  • Impact on Locomotor Function Post-Injury : Research by Murray et al. (2010) highlighted that constitutive activity at the 5-HT2C receptors is essential for recovery following spinal cord injury, with MK-212 serving as a key modulator in these processes .
  • Behavioral Effects in Rats : A systematic investigation into dose-response relationships revealed that while lower doses were ineffective at altering anxiety levels, higher doses significantly reduced anxiety indicators during behavioral assays .

Properties

IUPAC Name

2-chloro-6-piperazin-1-ylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4.ClH/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIZGLUIYAZQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC(=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64022-27-1 (Parent)
Record name MK-212 hydrochloride
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DSSTOX Substance ID

DTXSID60210668
Record name MK-212 hydrochloride
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Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61655-58-1, 67250-10-6
Record name Pyrazine, 2-chloro-6-(1-piperazinyl)-, hydrochloride (1:1)
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Record name MK-212 hydrochloride
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Record name MK-212 hydrochloride
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Record name 2-chloro-6-(1-piperazinyl)pyrazine monohydrochloride
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Record name MK-212 HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

In 15 ml of a 4M hydrochloric acid-ethyl acetate solution, 0.71 g of 2-chloro-6-(4-t-butoxycarbonylpiperazin-1-yl)pyrazine was stirred at room temperature for 7 hours. The solvent was evaporated to obtain a crude product of 2-chloro-6-(piperazin-1-yl)pyrazine hydrochloride. The obtained crude product and 0.62 g of 6-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid were treated in a similar manner to Example 4 to obtain 594 mg of 2-chloro-6-{4-[6-(3,4-dimethoxyphenyl)pyridine-2-carbonyl]piperazin-1-yl}pyrazine as pale yellow crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

MK-212 hydrochloride
MK-212 hydrochloride
MK-212 hydrochloride

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